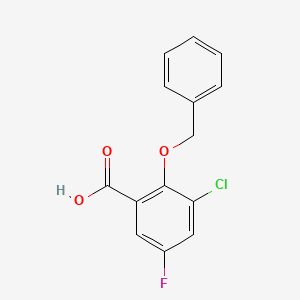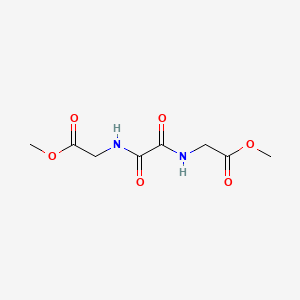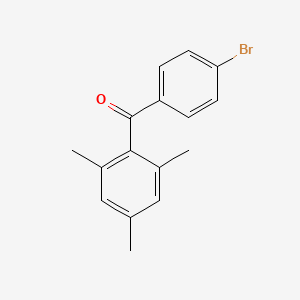
Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)-, also known as (4-bromophenyl)(2,4,6-trimethylphenyl)methanone, is an organic compound with the molecular formula C16H15BrO. This compound is characterized by the presence of a bromophenyl group and a trimethylphenyl group attached to a central methanone moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)- typically involves the reaction of 4-bromobenzoyl chloride with 2,4,6-trimethylphenylmagnesium bromide in the presence of a suitable solvent such as diethyl ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)- follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. Large-scale reactors and automated systems are used to ensure consistent quality and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical processes within cells. The bromophenyl group and the trimethylphenyl group contribute to its binding affinity and specificity towards target proteins. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromophenyl)(phenyl)methanone: Similar structure but lacks the trimethyl groups.
(4-Bromophenyl)(thiophen-2-yl)methanone: Contains a thiophene ring instead of the trimethylphenyl group.
(4-Bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone: Contains additional hydroxyl and methoxy groups.
Uniqueness
Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)- is unique due to the presence of both bromophenyl and trimethylphenyl groups, which confer distinct chemical and physical properties. These structural features enhance its reactivity and specificity in various chemical reactions and biological interactions .
Propiedades
Número CAS |
1146-83-4 |
|---|---|
Fórmula molecular |
C16H15BrO |
Peso molecular |
303.19 g/mol |
Nombre IUPAC |
(4-bromophenyl)-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C16H15BrO/c1-10-8-11(2)15(12(3)9-10)16(18)13-4-6-14(17)7-5-13/h4-9H,1-3H3 |
Clave InChI |
XLSFJNXZQOBINZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B14761733.png)
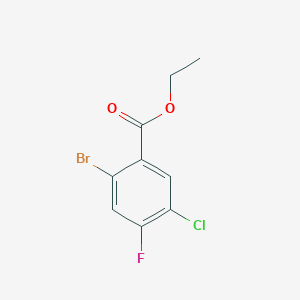
![Bicyclo[5.1.0]oct-2-ene](/img/structure/B14761755.png)
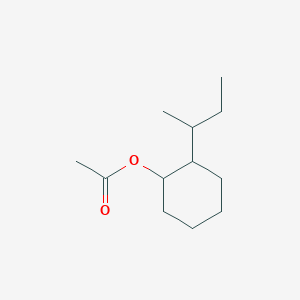
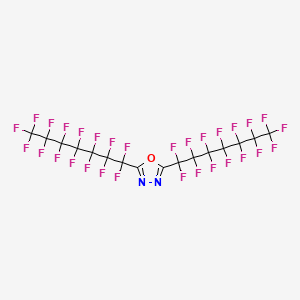
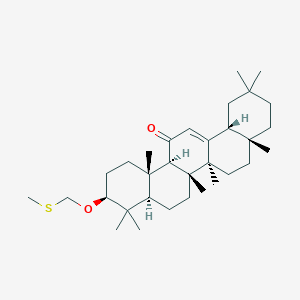


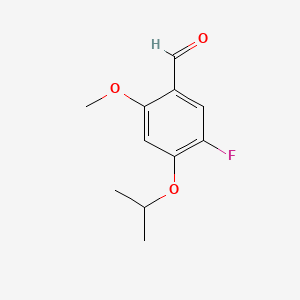
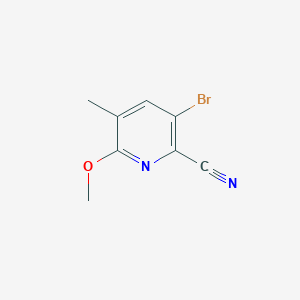
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B14761807.png)
